N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine
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Overview
Description
N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a phenoxy group and a pentane-1,4-diamine chain with diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 6-phenoxyquinoline with diethylamine and pentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the quinoline ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-(6-methoxyquinolin-4-YL)pentane-1,4-diamine
- N,N-Diethyl-N-(7-methylquinolin-4-YL)pentane-1,4-diamine
- N,N-Diethyl-N-(6-phenylquinolin-4-YL)pentane-1,4-diamine
Uniqueness
N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is unique due to the presence of the phenoxy group on the quinoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
CAS No. |
5431-04-9 |
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Molecular Formula |
C24H31N3O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-phenoxyquinolin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C24H31N3O/c1-4-27(5-2)17-9-10-19(3)26-24-15-16-25-23-14-13-21(18-22(23)24)28-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,25,26) |
InChI Key |
YZERXGOIZQSVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)OC3=CC=CC=C3 |
Origin of Product |
United States |
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